molecular formula C10H14S B8649055 Cyclohexylthiophene

Cyclohexylthiophene

Cat. No.: B8649055
M. Wt: 166.29 g/mol
InChI Key: SEEWBDKUFPWFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylthiophene is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-cyclohexylthiophene

InChI

InChI=1S/C10H14S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h4,7-9H,1-3,5-6H2

InChI Key

SEEWBDKUFPWFKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesis substrates 4H-indeno[1,2-c]thiophen-4-one and 4H-indeno [1,2-c]thiophene and their derivatives are prepared in accordance with MacDowell and Jefferies, J. Org. Chem., 35, 871 (1970). Wherein treatment of 4-bromo-3-thienyllithium with a commonly available lower alkyl substituted cyclohexanone or cyclohexanone, such as 4-methylcyclohexanone, at -65° to -75° C. yields the corresponding cyclohexanol derivative which is dehydrated with para-toluenesulfonic acid in refluxing benzene or toluene to yield a cyclohexylthiophene product such as 3-bromo-4-(4-methyl-1'-cyclohexenyl)thiophene. Dehydrogenation with tetrachlorobenzoquinone in refluxing xylene for 8-24 hours yields the corresponding 3-bromo-4-phenylthiophene, e.g., 3-bromo-4-(4'-methylphenyl)thiophene. After purification by sublimation and/or chromatography over alumina, the bromide is subjected to halogen-metal exchange at -65° to -75° C. with n-butyllithium in ether, followed by carbonation with carbon dioxide. The isolated 3-phenyl-thiophene-4-carboxylic acid derivative, e.g., 3-(4'-methylphenyl)thiophene-4-carboxylic acid, is converted with thionyl chloride to the acid halide. Ring closure to the ketone via heating the aroyl chloride and aluminum chloride in carbon disulfide for 18-36 hours yields the corresponding ketone, such as 6-methyl-8H-indeno[1,2 -c]thiophen-8-one. This 8-one derivative, which may be further derivatized according to Method V, is converted (in accordance with Method I) into a hydantoin derivative. Wolff-Kishner reduction (Method VIII) of the 8-one derivative (and optional derivatization according to Method V) and spiro-derivatization in accordance with Methods II, III and IV yields the corresponding spiro-thiazolidinedione, spiro-oxazolidinedione and spiro-succinimide derivatives respectively. These spiro-derivatives may be further derivatized according to Method VI.
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